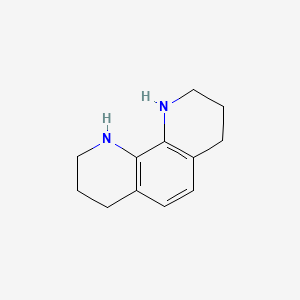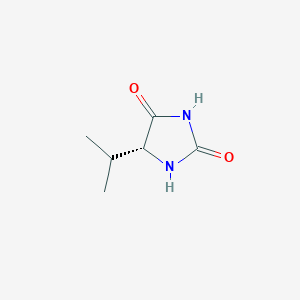
Iron(2+) titanium(4+) cyanide (1/1/6)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron(2+) titanium(4+) cyanide (1/1/6) is a coordination compound consisting of iron in the +2 oxidation state, titanium in the +4 oxidation state, and cyanide ions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of iron(2+) titanium(4+) cyanide (1/1/6) typically involves the reaction of iron(2+) salts with titanium(4+) salts in the presence of cyanide ions. One common method is to dissolve iron(2+) sulfate and titanium(4+) chloride in water, followed by the addition of potassium cyanide. The reaction is carried out under controlled conditions to ensure the formation of the desired coordination compound.
Industrial Production Methods
Industrial production of iron(2+) titanium(4+) cyanide (1/1/6) may involve large-scale synthesis using similar methods as described above. The process typically includes the use of high-purity reagents and controlled reaction conditions to achieve high yields and purity of the final product. The compound can be isolated and purified through techniques such as crystallization and filtration.
Análisis De Reacciones Químicas
Types of Reactions
Iron(2+) titanium(4+) cyanide (1/1/6) can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The iron and titanium centers can participate in redox reactions, where they change their oxidation states.
Substitution Reactions: Cyanide ligands can be replaced by other ligands in the coordination sphere of the metal centers.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, can oxidize the iron or titanium centers.
Reducing Agents: Such as sodium borohydride, can reduce the metal centers.
Ligand Exchange Reagents: Such as ammonia or phosphines, can facilitate the substitution of cyanide ligands.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the iron center may result in the formation of iron(3+) complexes, while ligand substitution can lead to the formation of new coordination compounds with different ligands.
Aplicaciones Científicas De Investigación
Iron(2+) titanium(4+) cyanide (1/1/6) has several scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other coordination compounds and materials.
Biology: Studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Investigated for its potential therapeutic properties and as a model compound for studying metal-based drugs.
Industry: Utilized in catalysis, materials science, and environmental remediation.
Mecanismo De Acción
The mechanism by which iron(2+) titanium(4+) cyanide (1/1/6) exerts its effects involves the coordination of cyanide ligands to the metal centers. The cyanide ligands can interact with various molecular targets, including enzymes and proteins, potentially inhibiting their activity. The specific pathways involved depend on the context in which the compound is used.
Comparación Con Compuestos Similares
Iron(2+) titanium(4+) cyanide (1/1/6) can be compared with other similar compounds, such as:
Iron(2+) cyanide complexes: These compounds have similar coordination environments but lack the titanium center.
Titanium(4+) cyanide complexes: These compounds contain titanium centers coordinated to cyanide ligands but do not include iron.
Mixed-metal cyanide complexes: Compounds containing other combinations of metal centers and cyanide ligands.
The uniqueness of iron(2+) titanium(4+) cyanide (1/1/6) lies in its combination of iron and titanium centers, which can impart distinct chemical properties and reactivity compared to other cyanide complexes.
Propiedades
Número CAS |
55892-66-5 |
|---|---|
Fórmula molecular |
C6FeN6Ti |
Peso molecular |
259.82 g/mol |
Nombre IUPAC |
iron(2+);titanium(4+);hexacyanide |
InChI |
InChI=1S/6CN.Fe.Ti/c6*1-2;;/q6*-1;+2;+4 |
Clave InChI |
MUCWTABDKQQZMU-UHFFFAOYSA-N |
SMILES canónico |
[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[C-]#N.[Ti+4].[Fe+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![1-[3,5-Bis(benzyloxy)phenyl]-2-diazonioethen-1-olate](/img/structure/B14645699.png)
![1,3,4,5,6,7-Hexamethylbicyclo[3.2.0]hepta-3,6-dien-2-one](/img/structure/B14645708.png)
![Diethyl[2-methyl-5-(propan-2-yl)cyclohex-2-en-1-yl]phosphonate](/img/structure/B14645714.png)

